9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione
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Overview
Description
9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione is a complex organic compound with a unique structure that includes a furobenzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzopyrans and furan derivatives. Key steps in the synthesis may involve:
Aldol Condensation: This step forms the core structure by combining aldehydes and ketones under basic conditions.
Cyclization: Formation of the furobenzopyran ring system through intramolecular cyclization reactions.
Functional Group Modifications: Introduction of the acetyl and heptadienyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Exploration of its properties for use in advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Furobenzopyran Derivatives: Compounds with similar core structures but different substituents.
Benzopyran Derivatives: Compounds lacking the furan ring but with similar benzopyran cores.
Acetylated Compounds: Compounds with acetyl groups attached to different core structures.
Uniqueness
9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
9-acetyl-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C23H26O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19(25)23(5)21(18(16)12-27-17)20(15(4)24)22(26)28-23/h7-13,20-21H,6H2,1-5H3/b8-7+,14-9+ |
InChI Key |
GAIVGINVGXHEIA-HTEJKWGNSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=CC(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=CC(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C |
Origin of Product |
United States |
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